molecular formula C17H16N4O2S B2793988 2-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide CAS No. 2380082-07-3

2-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide

Cat. No.: B2793988
CAS No.: 2380082-07-3
M. Wt: 340.4
InChI Key: WEISDXLHQIDIRH-UHFFFAOYSA-N
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Description

2-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thienopyrimidine core, an azetidine ring, and a methoxybenzamide moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones

    Reduction: Formation of reduced thienopyrimidine derivatives

    Substitution: Formation of substituted benzamide derivatives

Mechanism of Action

The mechanism of action of 2-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide involves its interaction with specific molecular targets, such as kinases and other proteins involved in cell signaling pathways. The compound binds to the active site of these proteins, inhibiting their activity and thereby modulating various cellular processes . This inhibition can lead to the suppression of cell proliferation, induction of apoptosis, and reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide is unique due to its combination of the thienopyrimidine core, azetidine ring, and methoxybenzamide moiety. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

IUPAC Name

2-methoxy-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-14-5-3-2-4-12(14)17(22)20-11-8-21(9-11)16-15-13(6-7-24-15)18-10-19-16/h2-7,10-11H,8-9H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEISDXLHQIDIRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CN(C2)C3=NC=NC4=C3SC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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